6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine
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Overview
Description
6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thienooxazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, followed by cyclization to form the thienooxazepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thienooxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienooxazepine derivatives.
Scientific Research Applications
6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it may interact with gamma-aminobutyric acid (GABA) receptors, leading to modulation of neurotransmitter activity. This interaction can result in anticonvulsant effects and other neurological impacts .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine: Another thieno derivative with similar structural features.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research.
Uniqueness
6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine stands out due to its unique combination of sulfur and nitrogen atoms within the thienooxazepine ring. This structural feature contributes to its diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
76356-29-1 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
6-methyl-4-phenyl-7,8-dihydro-4H-thieno[2,3-e]oxazepine |
InChI |
InChI=1S/C14H15NOS/c1-15-9-7-13-12(8-10-17-13)14(16-15)11-5-3-2-4-6-11/h2-6,8,10,14H,7,9H2,1H3 |
InChI Key |
IRTBFEIWQUVQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CS2)C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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